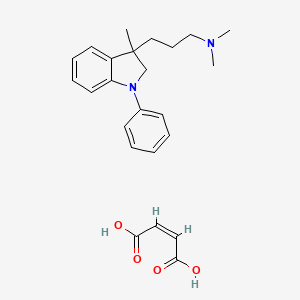
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and an indole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine typically involves multiple steps:
Synthesis of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid under acidic conditions.
Synthesis of N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine: This involves the alkylation of 3-methyl-1-phenyl-2H-indole with N,N-dimethyl-3-bromopropan-1-amine under basic conditions.
The final step involves the coupling of these two components under specific reaction conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the double bond of the (Z)-but-2-enedioic acid component.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Reduced forms of the (Z)-but-2-enedioic acid component.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used as a probe to study biochemical pathways involving indole derivatives.
Medicine
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biochemical pathways. The (Z)-but-2-enedioic acid component can participate in reactions that modify the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic acid derivatives: Compounds with similar dicarboxylic acid components.
Indole derivatives: Compounds with similar indole moieties.
Uniqueness
The combination of (Z)-but-2-enedioic acid and N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine in a single molecule provides unique properties that are not found in other compounds
Propriétés
Numéro CAS |
23249-21-0 |
|---|---|
Formule moléculaire |
C24H30N2O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-20(14-9-15-21(2)3)16-22(17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;5-3(6)1-2-4(7)8/h4-8,10-13H,9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
YFOONQGIWRMSDH-BTJKTKAUSA-N |
SMILES isomérique |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


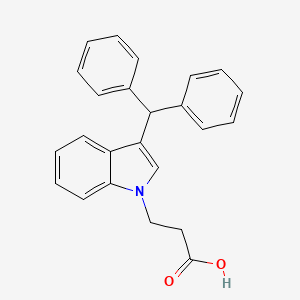
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)

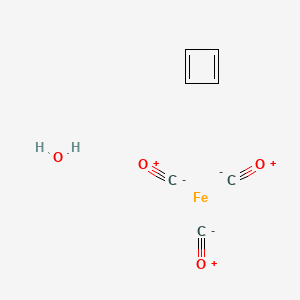
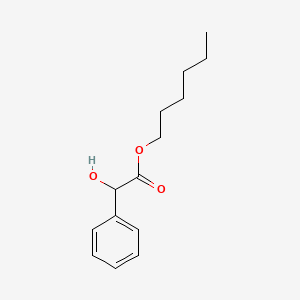
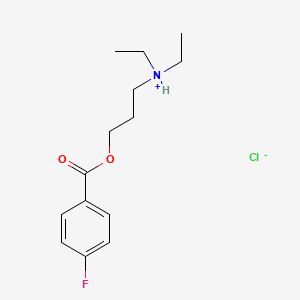
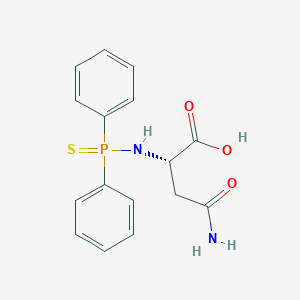

![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)




![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
